![molecular formula C20H14FN3O5S B2920089 4-(4-fluorobenzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one CAS No. 307541-46-4](/img/structure/B2920089.png)
4-(4-fluorobenzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one
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Description
4-(4-fluorobenzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one is a useful research compound. Its molecular formula is C20H14FN3O5S and its molecular weight is 427.41. The purity is usually 95%.
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Scientific Research Applications
Anti-Cancer Activity
Compounds related to the chemical structure have been explored for their potential in cancer treatment. For instance, novel fluoro-substituted benzo[b]pyrans demonstrated significant anti-lung cancer activity. These compounds showed anticancer activity at low concentrations compared to the reference drug 5-fluorodeoxyuridine (Hammam et al., 2005).
Antimicrobial Activity
Research has shown that certain fluorine-containing thiadiazolotriazinones exhibited promising antibacterial activities in the range of 10 µg/mL concentrations (Holla et al., 2003). Additionally, studies on fluoro-substituted pyrazoles and pyrazolyl benzo[d]oxazoles revealed significant antibacterial and antifungal activities (Gadakh et al., 2010).
Spectroscopic and Structural Analysis
Fluorine-substituted thiadiazoles have been a subject of interest in spectroscopic and structural studies. For example, a study on the synthesis and crystal structure analysis of 2-(4-fluorobenzyl)-6-(4-methoxyphenyl)Imidazo[2,1-b][1,3,4]thiadiazole and its derivatives provided insights into the structural composition and intermolecular interactions of these compounds (Banu et al., 2013).
Photophysical Properties
Research into the photophysical properties of thiadiazole derivatives has shown potential applications in fluorescence and molecular medicine. For example, a study on the spectroscopic investigation of substituent- and aggregation-related dual fluorescence effects in selected 2-amino-1,3,4-thiadiazoles indicated their potential as ideal fluorescence probes in biology and molecular medicine (Budziak et al., 2019).
properties
IUPAC Name |
(4E)-4-[(4-fluorophenyl)-hydroxymethylidene]-5-(4-hydroxy-3-methoxyphenyl)-1-(1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN3O5S/c1-29-14-8-11(4-7-13(14)25)16-15(17(26)10-2-5-12(21)6-3-10)18(27)19(28)24(16)20-23-22-9-30-20/h2-9,16,25-26H,1H3/b17-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMWHOGXNAGTTMD-BMRADRMJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(=C(C3=CC=C(C=C3)F)O)C(=O)C(=O)N2C4=NN=CS4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C2/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C(=O)N2C4=NN=CS4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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